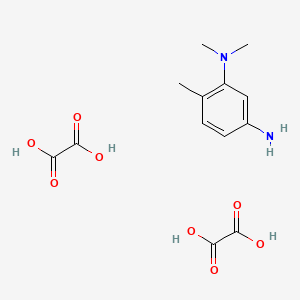
4,N-*3*,N-*3*-Trimethyl-benzene-1,3-diaminedioxalate
概要
説明
準備方法
The synthetic routes for 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate involve several steps. The primary method includes the reaction of 4,N-3,N-3-Trimethyl-benzene-1,3-diamine with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
化学反応の分析
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates
作用機序
The mechanism of action of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate can be compared with other similar compounds such as:
- 4,N-3,N-3-Trimethyl-benzene-1,3-diamine : The parent compound without the dioxalate group.
- 4,N-3,N-3-Dimethyl-benzene-1,3-diaminedioxalate : A similar compound with fewer methyl groups.
- 4,N-3,N-3-Trimethyl-benzene-1,3-diamine hydrochloride : A hydrochloride salt form of the parent compound .
The uniqueness of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate lies in its specific structure, which imparts distinct chemical properties and reactivity.
生物活性
4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate is a compound of interest in various biological and chemical research fields. Its structural properties suggest potential applications in medicinal chemistry and biochemistry, particularly in relation to its biological activity. This article provides an overview of the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₃O₄
- Molecular Weight : 247.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a dioxalate moiety attached to a trimethyl-substituted benzene ring, which may influence its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple functional groups allows the compound to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Cell Proliferation Modulation : Research indicates that it may affect cell cycle regulation, promoting apoptosis in cancer cells while sparing normal cells.
Toxicity Profile
Toxicological assessments are crucial for understanding the safety and efficacy of any compound. The following table summarizes key findings related to the toxicity of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate:
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of 4,N-3,N-3-Trimethyl-benzene-1,3-diaminedioxalate.
- Study on Antioxidant Properties :
- Enzyme Inhibition Research :
- Cancer Cell Line Study :
特性
IUPAC Name |
oxalic acid;3-N,3-N,4-trimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C2H2O4/c1-7-4-5-8(10)6-9(7)11(2)3;2*3-1(4)2(5)6/h4-6H,10H2,1-3H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSBONAGYCFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















